(S)-2-(Acetylthio)-3-phenylpropanoic acid

Vue d'ensemble

Description

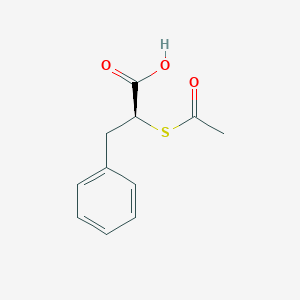

(S)-2-(Acetylthio)-3-phenylpropanoic acid is an organic compound characterized by the presence of an acetylthio group attached to a phenylpropanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Acetylthio)-3-phenylpropanoic acid typically involves the acetylation of thiol groups in a precursor molecule. One common method is the reaction of (S)-3-phenylpropanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-(Acetylthio)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the acetylthio moiety can be reduced to an alcohol.

Substitution: The acetylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 ACE/NEP Inhibitors

(S)-ATPP has been identified as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors. These inhibitors are crucial in managing hypertension and heart failure. For instance, it is used in the preparation of compounds like Omapatrilat, which has shown efficacy in lowering blood pressure by inhibiting both ACE and NEP pathways .

1.2 Metallo-β-lactamase Inhibition

Recent studies have highlighted the potential of (S)-ATPP as an inhibitor of IMP-1 metallo-β-lactamase enzymes. These enzymes are responsible for antibiotic resistance in various bacterial strains, making (S)-ATPP a candidate for developing new antibacterial therapies .

Synthesis Processes

The synthesis of (S)-ATPP typically involves the following processes:

- Starting Materials : The compound is synthesized from (R)-2-bromo-3-phenylpropionic acid and thioacetic acid under basic conditions, often utilizing potassium carbonate as a base .

- Yield and Purification : The overall yield of (S)-ATPP can reach up to 76% when optimized conditions are applied, such as using phase transfer catalysts to enhance reaction efficiency .

Case Studies

Here are notable case studies that illustrate the application and effectiveness of (S)-ATPP:

Mécanisme D'action

The mechanism of action of (S)-2-(Acetylthio)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.

Comparaison Avec Des Composés Similaires

(S)-3-Phenylpropanoic acid: Lacks the acetylthio group, making it less reactive in certain chemical reactions.

(S)-2-(Methylthio)-3-phenylpropanoic acid: Similar structure but with a methylthio group instead of an acetylthio group, leading to different reactivity and properties.

Uniqueness: (S)-2-(Acetylthio)-3-phenylpropanoic acid is unique due to the presence of the acetylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

(S)-2-(Acetylthio)-3-phenylpropanoic acid, a chiral compound with the molecular formula C₁₁H₁₂O₃S, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a phenyl group attached to a propanoic acid backbone, along with a thioacetyl substituent. Its unique structure contributes to its biological activity and potential as a pharmaceutical agent.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : It has shown efficacy against certain Gram-negative bacteria, including E. coli, and is being investigated for its ability to inhibit the IMP-1 metallo-β-lactamase enzyme, which could restore the effectiveness of β-lactam antibiotics against resistant strains .

- Acaricidal Activity : Preliminary studies suggest potential acaricidal properties against Psoroptes cuniculi, indicating its use in pest control .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial resistance mechanisms, particularly those that degrade β-lactam antibiotics .

- Receptor Interaction : Interaction studies reveal that it may bind to various biological targets, influencing their activity and modulating physiological responses related to inflammation and infection .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound. Below is a summary of key findings:

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including chiral catalysis and nucleophilic substitution reactions. These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

Q & A

Q. Basic: What are the standard synthetic routes for (S)-2-(Acetylthio)-3-phenylpropanoic acid?

Answer:

A common synthetic approach involves the use of protected amino acid intermediates. For example, a related phenylpropanoic acid derivative was synthesized via alkaline hydrolysis in a tetrahydrofuran (THF)/water mixture using lithium hydroxide (LiOH). After stirring, the product is extracted with water and ethyl acetate, acidified to pH ~6, and concentrated to yield the crude product without further purification . This method emphasizes the importance of pH control and solvent selection for efficient hydrolysis and isolation.

Q. Advanced: How can multi-step synthesis optimize enantiomeric purity in derivatives of this compound?

Answer:

Advanced synthesis may involve coupling reactions with activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP). For instance, a structurally complex analog was synthesized by reacting an activated ester intermediate with a pyrrolidine-based scaffold in dichloromethane (DCM). Post-reaction, the mixture was filtered, washed, and purified via preparative HPLC to achieve high enantiomeric purity (>99%) . This highlights the role of coupling agents and chromatographic techniques in ensuring stereochemical fidelity.

Q. Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

Basic characterization includes:

- Nuclear Magnetic Resonance (NMR): Structural confirmation via H and C NMR, as demonstrated for analogs like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (e.g., ≥99% purity reported for TLR3 inhibitors) .

- Mass Spectrometry (MS): Molecular ion peaks and fragmentation patterns for verification .

Q. Advanced: How do structural modifications to the acetylthio group impact biological activity?

Answer:

Replacing the acetylthio group with bulkier or electron-withdrawing substituents can alter binding affinity. For example, the TLR3/dsRNA inhibitor (R)-2-(3-chloro-6-fluorobenzo[b]thiophene-2-carboxamido)-3-phenylpropanoic acid shows enhanced activity due to the chloro-fluorobenzo moiety, which improves hydrophobic interactions with the target protein . Computational docking studies and comparative IC assays are recommended to evaluate such modifications .

Q. Basic: What are the stability and storage recommendations for this compound?

Answer:

Stability data from safety sheets indicate that the compound should be stored under refrigeration (2–8°C) with protection from moisture. Derivatives with similar structures, such as (S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid, require handling in inert atmospheres to prevent thioester hydrolysis .

Q. Advanced: How can conflicting spectral data for phenylpropanoic acid derivatives be resolved?

Answer:

Contradictions in NMR or MS data may arise from tautomerism or impurities. For example, thermodynamic studies on 2-amino-3-(4-hydroxyphenyl)-propanoic acid revealed ion clustering effects in mass spectrometry, which can distort molecular ion peaks . Multi-technique validation (e.g., IR, X-ray crystallography) and computational modeling (DFT) are critical for unambiguous assignment .

Q. Basic: What is the role of this compound in studying Toll-like receptor 3 (TLR3)?

Answer:

The compound acts as a competitive inhibitor of TLR3/dsRNA complex formation, blocking dsRNA binding. Activity is confirmed via luciferase reporter assays in HEK293 cells, with IC values typically <10 µM .

Q. Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using phenylpropanoic acid derivatives?

Answer:

Racemization can be minimized by:

- Using low-temperature coupling conditions (0–4°C).

- Activating agents like HATU instead of DCC for sterically hindered residues.

- Incorporating Fmoc-protected intermediates, as seen in (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid derivatives .

Propriétés

IUPAC Name |

(2S)-2-acetylsulfanyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVSNFYJYANSNI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436471 | |

| Record name | (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76932-17-7 | |

| Record name | (αS)-α-(Acetylthio)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76932-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-alpha-(Acetylthio)benzenepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-(acetylthio)benzenepropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.